molecular formula C12H14N2O6 B13350669 Uridine, 5-(1-propynyl)- CAS No. 188254-39-9

Uridine, 5-(1-propynyl)-

Cat. No.: B13350669
CAS No.: 188254-39-9
M. Wt: 282.25 g/mol
InChI Key: QLOCVMVCRJOTTM-TURQNECASA-N
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Description

Uridine, 5-(1-propynyl)-: is a modified nucleoside derived from uridine, where a propynyl group is attached to the fifth carbon of the uracil ring. This modification enhances the stability and binding affinity of nucleic acids, making it a valuable component in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(1-propynyl)- typically involves the alkylation of uridine at the 5-position. One common method includes the use of 5-iodouridine as a starting material, which undergoes a Sonogashira coupling reaction with a terminal alkyne (such as propyne) in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of Uridine, 5-(1-propynyl)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Uridine, 5-(1-propynyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Uridine, 5-(1-propynyl)- exerts its effects involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of RNA and DNA duplexes. This modification can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Uniqueness: Uridine, 5-(1-propynyl)- stands out due to its specific modification at the 5-position, which provides a unique combination of enhanced stability and binding affinity. This makes it particularly useful in applications requiring high-affinity nucleic acid interactions .

Properties

CAS No.

188254-39-9

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9-,11-/m1/s1

InChI Key

QLOCVMVCRJOTTM-TURQNECASA-N

Isomeric SMILES

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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